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molecular formula C6H12N2S B009731 Cyclopentylthiourea CAS No. 102936-57-2

Cyclopentylthiourea

Cat. No. B009731
M. Wt: 144.24 g/mol
InChI Key: VEJCUYXHMQFYGE-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

Cyclopentyl-thiourea was prepared following procedure D using cyclopentyl amine (2.4 g, 28 mmol), and Fmoc-isothiocyanate (5.6 g, 20 mmol). Purification (Silica gel, ethyl acetate/hexane 1:1, 100%) provided the product (1.6 g) as white a solid. LCMS m/z: 145 (M+1)+.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.C([N:24]=[C:25]=[S:26])(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O>>[CH:1]1([NH:6][C:25]([NH2:24])=[S:26])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1(CCCC1)N
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification (Silica gel, ethyl acetate/hexane 1:1, 100%)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(=S)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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